molecular formula C29H30N2O7 B5080169 N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide

N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5080169
M. Wt: 518.6 g/mol
InChI Key: PSBPLITWFQAGCY-UHFFFAOYSA-N
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Description

N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a triethoxybenzamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne. The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

The triethoxybenzamido substituent is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-4-methoxyphenol to form the amide linkage. The final step involves coupling the benzofuran core with the triethoxybenzamido substituent using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

    N-[2-Methoxy-4-(3,4,5-trimethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide: Similar structure but with trimethoxy instead of triethoxy groups.

    N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene core instead of benzofuran.

    N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-indole-2-carboxamide: Similar structure but with an indole core instead of benzofuran.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-5-35-24-15-19(16-25(36-6-2)27(24)37-7-3)28(32)30-20-12-13-21(23(17-20)34-4)31-29(33)26-14-18-10-8-9-11-22(18)38-26/h8-17H,5-7H2,1-4H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPLITWFQAGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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